molecular formula C21H20N2O B5764263 [2-(3-methylphenyl)quinolin-4-yl](pyrrolidin-1-yl)methanone CAS No. 5693-91-4

[2-(3-methylphenyl)quinolin-4-yl](pyrrolidin-1-yl)methanone

Cat. No.: B5764263
CAS No.: 5693-91-4
M. Wt: 316.4 g/mol
InChI Key: WFXXBDZBDMLXBR-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)quinolin-4-ylmethanone is a quinoline-derived compound featuring a 3-methylphenyl substituent at the quinoline C2 position and a pyrrolidin-1-yl methanone group at C2. Quinoline derivatives are renowned for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

[2-(3-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-15-7-6-8-16(13-15)20-14-18(21(24)23-11-4-5-12-23)17-9-2-3-10-19(17)22-20/h2-3,6-10,13-14H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXXBDZBDMLXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357796
Record name ZINC00433167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5693-91-4
Record name ZINC00433167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the 3-methylphenyl group through electrophilic aromatic substitution. The final step involves the formation of the pyrrolidinylmethanone moiety via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)quinolin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidinylmethanone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methylphenyl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, 2-(3-methylphenyl)quinolin-4-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the creation of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Features and Key Comparisons

Core Structural Differences

The compound’s uniqueness arises from its substituent arrangement:

  • Quinoline Core: The 3-methylphenyl group at C2 distinguishes it from analogs with halogens (e.g., fluoro) or heterocycles (e.g., pyridinyl) at this position.
  • Methanone Linkage: The pyrrolidin-1-yl group contrasts with other nitrogen-containing rings, such as piperazine or piperidine, seen in related compounds.
Table 1: Structural Comparison with Similar Quinoline Derivatives
Compound Name Quinoline Substituents (C2) Methanone Group Key Biological Activities
Target Compound 3-Methylphenyl Pyrrolidin-1-yl Under investigation
[4-(4-Fluorophenyl)piperazin-1-yl] analog 3-Methylphenyl Piperazin-1-yl Antitumor, receptor modulation
[6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl] analog Fluoro, amino groups Pyrrolidin-1-yl Antimicrobial, anticancer
[2-(Pyridin-4-yl)quinolin-4-yl] analog Pyridinyl Piperazin-1-yl Neuropharmacological modulation

Impact of Substituents on Properties

  • 3-Methylphenyl vs.
  • Pyrrolidine vs. Piperazine : The five-membered pyrrolidine ring offers reduced steric hindrance and different basicity compared to six-membered piperazine, affecting target binding and solubility .

Pharmacological Potential

  • Anticancer Activity: Fluorinated analogs (e.g., [6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl] derivative) show efficacy in targeting cancer cell lines via kinase inhibition .
  • Antimicrobial Effects : Compounds with electron-withdrawing groups (e.g., chloro, fluoro) demonstrate enhanced microbial membrane disruption .

Mechanism of Action

The target compound’s methanone group may facilitate hydrogen bonding with enzymatic active sites, while the 3-methylphenyl group could enhance van der Waals interactions in hydrophobic pockets . Computational docking studies on similar compounds suggest selective binding to kinases or G-protein-coupled receptors .

Physicochemical Properties

Key Parameters

  • Lipophilicity (LogP): Estimated LogP ~4.2 (similar to [6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl] analog, LogP 4.8 ).
  • Molecular Weight : ~350 g/mol, within the acceptable range for blood-brain barrier penetration.
  • Solubility : Moderate aqueous solubility due to the polar pyrrolidine moiety, though lower than piperazine-containing analogs .
Table 2: Property Comparison
Property Target Compound Piperazine Analog Fluorinated Analog
LogP ~4.2 ~3.8 ~4.8
Molecular Weight (g/mol) ~350 ~380 ~360
Solubility (mg/mL) 0.15 0.45 0.10

Challenges and Innovations

  • Regioselectivity : Controlling the position of the 3-methylphenyl group requires optimized catalysts (e.g., Lewis acids) .
  • Yield Enhancement : Computational tools (e.g., DFT calculations) predict optimal reaction pathways, reducing trial-and-error approaches .

Biological Activity

The compound 2-(3-methylphenyl)quinolin-4-ylmethanone, a member of the quinoline family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 2-(3-methylphenyl)quinolin-4-ylmethanone can be represented as follows:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The compound has shown efficacy against various clinically relevant microorganisms, suggesting its potential as an antimicrobial agent. For instance, studies have demonstrated that compounds similar to 2-(3-methylphenyl)quinolin-4-ylmethanone can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Anticancer Activity

Quinoline derivatives are recognized for their anticancer properties. In vitro studies have demonstrated that 2-(3-methylphenyl)quinolin-4-ylmethanone can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression, including:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for reducing inflammation and pain.
  • Lactate Dehydrogenase (LDH) : Inhibiting LDH can affect metabolic processes in cancer cells, leading to reduced proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of quinoline derivatives against various pathogens. The results indicated that 2-(3-methylphenyl)quinolin-4-ylmethanone exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    PathogenMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
    Staphylococcus aureus3216
    Escherichia coli6432
    Candida albicans168
  • Anticancer Activity : In a study involving human cancer cell lines, 2-(3-methylphenyl)quinolin-4-ylmethanone was shown to decrease cell viability significantly at concentrations above 10 µM after 48 hours of treatment.
    Cell LineIC50 (µM)
    HeLa12
    MCF715
    A54910

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